molecular formula C18H18O2 B6346684 (2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354941-59-5

(2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6346684
CAS No.: 1354941-59-5
M. Wt: 266.3 g/mol
InChI Key: WOUMJKWLNCGHTH-OUKQBFOZSA-N
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Description

(2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-ethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Hydroxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of an ethoxy group.

    (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(2-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

(2E)-3-(2-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the ethoxy and methyl groups, which influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-20-18-11-7-5-9-15(18)12-13-17(19)16-10-6-4-8-14(16)2/h4-13H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMJKWLNCGHTH-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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